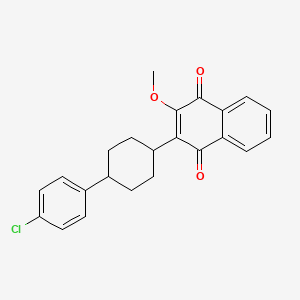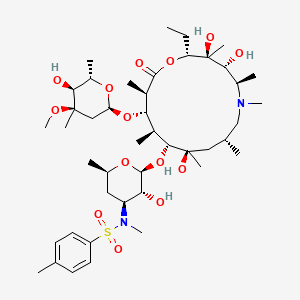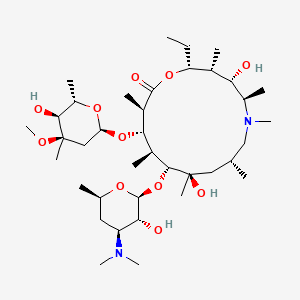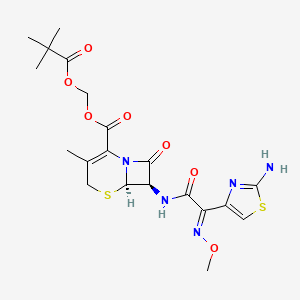
(E)-Cefetamet Pivoxil
Übersicht
Beschreibung
(E)-Cefetamet Pivoxil is a prodrug of cefetamet, a third-generation cephalosporin antibiotic. It is designed to be orally administered and is hydrolyzed in the body to release the active cefetamet. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
(E)-Cefetamet Pivoxil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively researched for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
(E)-Cefetamet Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
This compound is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The time to maximum concentration (Tmax) is reached at 0.50 to 0.67 hours depending on the dose . The area under the concentration time curve (AUC) is proportional to the dose in the range of 100–400 mg . The maximum urinary excretion rate is detected at 0–1 or 1–2 hours for doses of 100 or 200–400 mg respectively . Cumulative amount of the active form excreted in urine by 24 hours accounts up to 80-95% of the dose administered .
Result of Action
The result of this compound’s action is the effective treatment of bacterial infections. It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown special advantages in pediatric infections and is effective against fluoroquinolone-non-susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the efficacy of the drug . This compound is stable in the presence of a variety of β-lactamases, which enhances its effectiveness . Additionally, the pH and presence of other substances in the gastrointestinal tract can affect the absorption and bioavailability of the drug .
Biochemische Analyse
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cefetamet Pivoxil involves several steps, starting from the core cephalosporin structure. The key steps include the introduction of the methoxyimino group and the formation of the pivoxil ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Cefetamet Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefetamet.
Oxidation and Reduction: These reactions can modify the cephalosporin core, affecting its antibacterial activity.
Substitution: Various substituents can be introduced to the cephalosporin nucleus to enhance its properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions with the aid of esterases.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is cefetamet, the active antibacterial agent. Other reactions can yield various derivatives with modified antibacterial properties.
Vergleich Mit ähnlichen Verbindungen
(E)-Cefetamet Pivoxil is unique among cephalosporins due to its prodrug form, which enhances its oral bioavailability. Similar compounds include:
Cefditoren Pivoxil: Another third-generation cephalosporin with a similar prodrug mechanism.
Cefuroxime Axetil: A second-generation cephalosporin prodrug with a different spectrum of activity.
Cefpodoxime Proxetil: A third-generation cephalosporin prodrug with similar applications but different pharmacokinetic properties.
These compounds share the common feature of being prodrugs designed to improve oral bioavailability, but they differ in their spectrum of activity, pharmacokinetics, and clinical applications.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



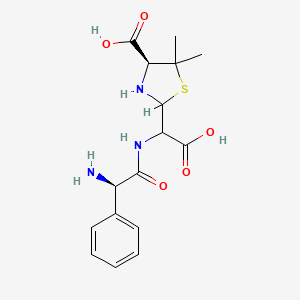
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
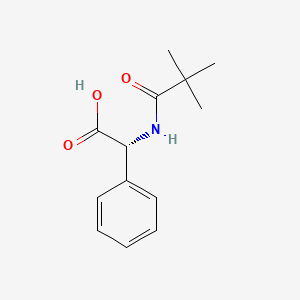


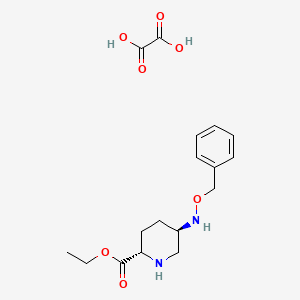

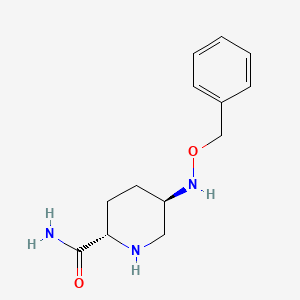
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
